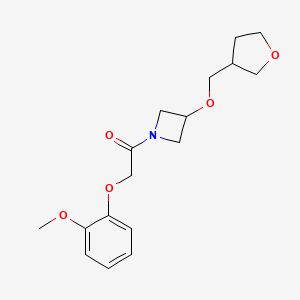
2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one" is a structurally complex molecule that appears to be related to the azetidin-2-one class of compounds. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their role as key intermediates in the synthesis of various pharmaceutical agents. The methoxyphenoxy and tetrahydrofuran components suggest potential for interaction with biological systems, possibly as an antimicrobial or antitumor agent.
Synthesis Analysis
The synthesis of azetidin-2-ones can be complex, involving multiple steps and the formation of various isomers. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the creation of trans and cis isomers, with the structure of one isomer being investigated by X-ray diffraction . Similarly, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of potent antiproliferative compounds, with specific configurations and substituents contributing to their activity . These syntheses often require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have been used to determine the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The solid-state structure of these compounds can differ from their structure in solution, as evidenced by X-ray and NMR studies . The precise arrangement of atoms and functional groups within the molecule can significantly impact its interaction with biological targets, such as tubulin in the case of antitumor agents .
Chemical Reactions Analysis
Azetidin-2-ones can undergo various chemical transformations, which can be used to modify their structure and enhance their biological properties. For instance, the transformation of methyl α-[(2R,3R)-1-(2-hydroxy-2-methylpropionyl)-4-oxo-3-phenoxyacetamidoazetidin-2-ylthio]acetate into different derivatives has been studied, with reactions including cleavage of the β-lactam bond and rearrangements . These reactions can lead to the formation of new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy, phenoxy, and thio groups can affect these properties and, consequently, the compound's pharmacokinetic and pharmacodynamic profiles. For example, the introduction of prodrugs can enhance the solubility and bioavailability of these compounds . The antimicrobial activity of azetidin-2-ones has been evaluated, with structure-activity relationship (SAR) trends observed, indicating the importance of specific substituents for activity against various microbes .
科学的研究の応用
Pincer Ligand Formation from 2-Azetidinones
2-Azetidinones serve as precursors for pincer ligands, which are crucial in the formation of metal complexes with potential applications in catalysis and material science. The degradation of 2-azetidinones, such as those related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, leads to the formation of CC'N-pincer ligands. These ligands are formed through metal-promoted reactions, as observed in the interaction with hexahydride complexes, resulting in OsH2(P(i)Pr3)2(CC'N) complexes. These complexes exhibit significant quantum mechanical exchange coupling among the hydride ligands, highlighting their potential in quantum chemistry and materials science applications (Casarrubios et al., 2015).
Antitumor Activity
The structural framework of 2-azetidinones, closely related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, has been explored for its antitumor properties. Specifically, derivatives such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have demonstrated potent antiproliferative effects against cancer cells, including breast cancer cells. These compounds inhibit tubulin polymerization, disrupt microtubular structures, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).
Hydrogen Bonding and Thermodynamics
The methoxyphenol component of 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one contributes to the compound's ability to form strong intermolecular and intramolecular hydrogen bonds. These bonding interactions have significant implications in various scientific fields, including materials science, pharmaceuticals, and chemical synthesis. The thermodynamic properties and hydrogen bonding capabilities of methoxyphenols make them valuable for understanding chemical interactions and designing new materials and drugs (Varfolomeev et al., 2010).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-15-4-2-3-5-16(15)23-12-17(19)18-8-14(9-18)22-11-13-6-7-21-10-13/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOPFVPVTUWMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)
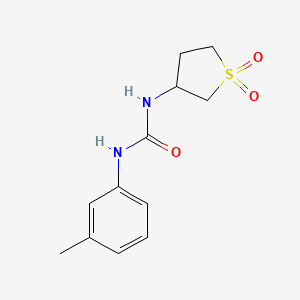
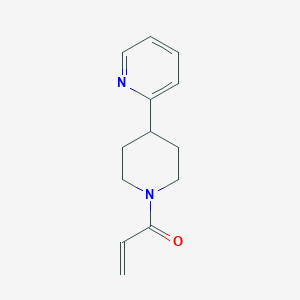
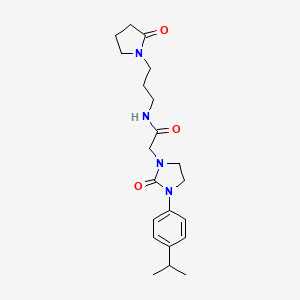
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
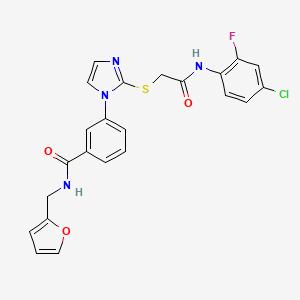
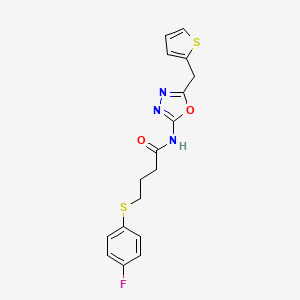
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
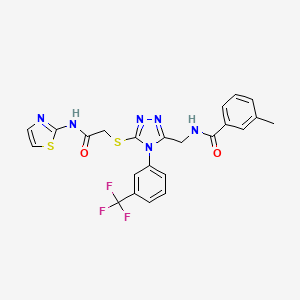
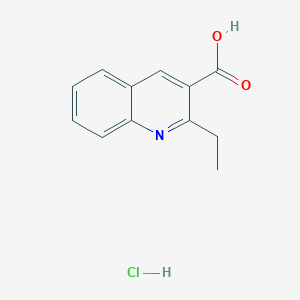
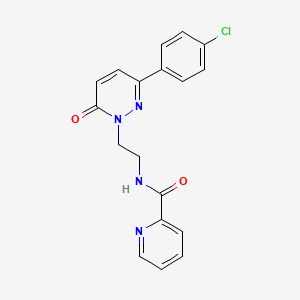
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)